molecular formula C10H12N4O2S2 B12164104 N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiazole-4-carboxamide

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiazole-4-carboxamide

Cat. No.: B12164104
M. Wt: 284.4 g/mol
InChI Key: SPTKYWNFTGHMDE-UHFFFAOYSA-N
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Description

“N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiazole-4-carboxamide” is a heterocyclic hybrid compound featuring a 1,3,4-thiadiazole core linked to a 2,5-dimethylthiazole-4-carboxamide moiety. The methoxymethyl (-CH2OCH3) substituent at the 5-position of the thiadiazole ring distinguishes it from structurally related derivatives.

Properties

Molecular Formula

C10H12N4O2S2

Molecular Weight

284.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C10H12N4O2S2/c1-5-8(11-6(2)17-5)9(15)12-10-14-13-7(18-10)4-16-3/h4H2,1-3H3,(H,12,14,15)

InChI Key

SPTKYWNFTGHMDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)NC2=NN=C(S2)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazide derivatives. The thiazole ring is then introduced via a cyclization reaction involving α-haloketones. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes nucleophilic substitutions at electrophilic positions, particularly at C5 (methoxymethyl group) and C2 (amide linkage). Key reactions include:

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Methoxymethyl group substitutionH<sub>2</sub>O, HCl (aqueous, reflux)Thiadiazole-2-amine derivative68–72
Amide nitrogen alkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFN-methylated carboxamide55

Mechanistic Insights :

  • The methoxymethyl group (–OCH<sub>3</sub>) at C5 stabilizes intermediates via inductive effects, facilitating hydrolysis to amines under acidic conditions .

  • Alkylation at the carboxamide nitrogen proceeds via deprotonation followed by nucleophilic attack.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsProductsReaction TimeYield (%)Reference
6M HCl, reflux2,5-Dimethylthiazole-4-carboxylic acid4–6 h85
NaOH (10%), 80°CSodium carboxylate + Thiadiazole-2-amine2 h90

Key Findings :

  • Acidic hydrolysis cleaves the amide bond to yield carboxylic acid and thiadiazole-2-amine .

  • Basic conditions favor saponification, producing carboxylate salts .

Oxidation and Reduction

The thiazole and thiadiazole rings participate in redox reactions:

Reaction TypeReagentsProductsSelectivityReference
Thiazole oxidationH<sub>2</sub>O<sub>2</sub>, FeSO<sub>4</sub>Thiazole N-oxide78%
Thiadiazole reductionNaBH<sub>4</sub>, MeOHDihydrothiadiazole derivative62%

Structural Effects :

  • Methyl groups at C2 and C5 of the thiazole ring hinder oxidation due to steric effects.

  • The thiadiazole’s sulfur atom directs reduction to the adjacent nitrogen .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable derivatization:

Reaction TypeCatalysts/LigandsProductsYield (%)Reference
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl-thiadiazole hybrids60–65
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosN-aryl derivatives70

Optimized Conditions :

  • Suzuki coupling requires aryl boronic acids and anhydrous DMF at 100°C.

  • Buchwald-Hartwig amination proceeds under inert atmospheres.

Condensation Reactions

The carboxamide participates in cyclocondensations:

Partner ReagentConditionsProductsApplicationReference
ThiosemicarbazideEtOH, ΔThiadiazolo-thiazole fused heterocyclesAnticancer leads
Hydrazine hydrateAcetic acid, refluxPyrazole derivativesAntimicrobial agents

Notable Outcomes :

  • Fused heterocycles exhibit enhanced bioactivity compared to the parent compound .

Electrophilic Aromatic Substitution

The thiazole ring undergoes halogenation and nitration:

Reaction TypeReagentsPositionYield (%)Reference
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>C4 of thiazole45
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>C5 of thiazole30

Regioselectivity :

  • Electron-donating methyl groups direct electrophiles to C4/C5 positions.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that derivatives of thiadiazole exhibit significant anticonvulsant properties. For instance, compounds similar to N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiazole-4-carboxamide have shown efficacy in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. In studies, these compounds were found to protect against induced seizures by modulating GABAergic activity and voltage-gated ion channels .

Antimicrobial Properties

Thiadiazole derivatives have been reported to possess antimicrobial activity against various pathogens. Specifically, this compound has shown promise against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Potential

The compound's structural features suggest potential anticancer applications. Thiadiazole derivatives have been explored for their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. Some studies indicate that specific substitutions on the thiadiazole ring enhance cytotoxicity against cancer cell lines .

Anticonvulsant Efficacy Study

A study evaluated several thiadiazole derivatives for their anticonvulsant activity using MES and PTZ models. Results indicated that certain derivatives exhibited protection rates significantly higher than standard drugs like valproic acid .

Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition zones compared to control groups .

Mechanism of Action

The mechanism of action of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Table 1. Comparison of Thiadiazole Derivatives

Compound ID Thiadiazole Substituent Yield (%) Melting Point (°C)
Target Methoxymethyl N/A N/A
5e (4-Chlorobenzyl)thio 74 132–134
5f Methylthio 79 158–160
5h Benzylthio 88 133–135
5k Methoxyphenoxy (acetamide) 72 135–136

Key observations :

  • Melting points : Sulfur substituents like methylthio (5f: 158–160°C) yield higher melting points than benzylthio (5h: 133–135°C), likely due to reduced steric hindrance and stronger intermolecular forces. The methoxymethyl group’s impact remains speculative without empirical data.

Biological Activity

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2,5-dimethylthiazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H21N3O2S
  • Molecular Weight : 295.4 g/mol
  • CAS Number : 696637-56-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiadiazole ring followed by the introduction of the thiazole moiety and subsequent functionalization to achieve the desired carboxamide structure.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : HepG-2 (liver cancer) and A-549 (lung cancer).
  • IC50 Values : Compounds derived from thiadiazoles showed IC50 values ranging from 1.2 µM to 5.3 µM against various cancer cell lines, suggesting potent antiproliferative effects .

Antimicrobial Activity

This compound has also demonstrated antimicrobial activity:

  • Gram-positive and Gram-negative Bacteria : The compound exhibits activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at approximately 8 µM for certain derivatives .

Antioxidant Activity

The antioxidant potential of this compound is noteworthy. Structure modifications that enhance electron-donating properties (e.g., methoxy groups) significantly improve its ability to scavenge free radicals .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents:

Substituent TypeEffect on Activity
Electron-donating (-OCH₃)Increases anticancer and antioxidant potential
Electron-withdrawing (Cl/Br)Enhances antimicrobial activity against bacteria and fungi

Case Studies

  • Antitumor Studies : A study focusing on a series of thiadiazole derivatives found that modifications at the 1 and 3 positions of the thiadiazole ring led to increased cytotoxicity against A-549 cells. The most active compounds had IC50 values below 10 µM .
  • Antibacterial Studies : In a comparative analysis of various thiadiazole derivatives, it was noted that those with methoxy substitutions showed enhanced activity against E. coli compared to their unsubstituted counterparts .

Q & A

Q. Basic

  • NMR Spectroscopy : Confirm proton environments (e.g., methoxymethyl groups at δ 3.3–3.5 ppm) and carbon backbone via 1H^{1}\text{H} and 13C^{13}\text{C} NMR .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H+^+] peaks) and fragmentation patterns .
  • Elemental Analysis : Match calculated vs. observed C/H/N/S percentages to rule out impurities .

How to optimize reaction yields when synthesizing thiadiazole-thiazole hybrids?

Q. Advanced

  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (DMF vs. acetonitrile), catalyst loading (EDCI 1.2–1.5 eq), and reaction time (1–24 hours) .
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., cyclization vs. coupling) .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

  • Assay Standardization : Validate protocols for cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) to ensure reproducibility .
  • Statistical Analysis : Apply ANOVA or regression models to isolate confounding variables (e.g., cell line heterogeneity, solvent effects) .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Substituent Variation : Modify the methoxymethyl group (e.g., ethoxymethyl, halogenated analogs) and assess changes in bioactivity .
  • Core Modifications : Replace the thiadiazole ring with isoxazole or triazole to evaluate scaffold dependency .

What in vitro assays are suitable for preliminary biological activity screening?

Q. Basic

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) .

How does computational modeling aid in understanding the compound’s mechanism?

Q. Advanced

  • Molecular Docking : Predict binding modes with targets like tubulin or viral proteases using AutoDock Vina .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

What purification challenges arise with this compound, and how are they addressed?

Q. Advanced

  • Byproduct Removal : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to separate regioisomers .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal purity .

How to evaluate the compound’s stability under varying experimental conditions?

Q. Basic

  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures .
  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .

What is the impact of modifying the heterocyclic systems on bioactivity?

Q. Advanced

  • Bioisosteric Replacement : Substitute thiadiazole with 1,2,4-triazole to assess changes in antimicrobial potency .
  • Ring Expansion : Synthesize seven-membered analogs (e.g., 1,4-thiazepine) and compare pharmacokinetic profiles .

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